

# Validating the clinical breakpoints of imipenem/cilastatin against contemporary bacterial strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Imipenem and cilastatin*

Cat. No.: *B1256146*

[Get Quote](#)

## Validating Imipenem/Cilastatin's Clinical Edge Against Contemporary Bacterial Strains

A Comparative Guide for Researchers and Drug Development Professionals

In an era of escalating antimicrobial resistance, the re-evaluation of established antibiotics against current bacterial threats is paramount. This guide provides a comprehensive comparison of the in vitro performance of imipenem/cilastatin against contemporary bacterial strains, referencing the latest clinical breakpoints from regulatory bodies. This analysis is supported by detailed experimental protocols and comparative data with other carbapenems, offering valuable insights for researchers, scientists, and drug development professionals.

## Performance Against Key Pathogens: A Data-Driven Comparison

The in vitro activity of imipenem, along with comparators meropenem and doripenem, against recent clinical isolates of common Gram-negative pathogens is summarized below. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits visible bacterial growth, are presented as  $\text{MIC}_{50}$  and  $\text{MIC}_{90}$ . These values indicate the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

It is important to note that comprehensive, consolidated MIC<sub>50</sub> and MIC<sub>90</sub> data from major surveillance programs (SENTRY, SMART, ATLAS) for imipenem/cilastatin against a wide range of contemporary bacterial strains from 2022-2024 was not readily available in the public domain at the time of this report. The data presented is compiled from various recent studies and may not be fully representative of a large-scale surveillance program.

| Pathogen                | Antibiotic          | MIC <sub>50</sub> (mg/L) | MIC <sub>90</sub> (mg/L) | Year of Data |
|-------------------------|---------------------|--------------------------|--------------------------|--------------|
| Escherichia coli        | Imipenem            | 0.25                     | 1                        | 2009[1]      |
| Meropenem               | 0.03                | 0.12                     | 2009[1]                  |              |
| Doripenem               | 0.03                | 0.12                     | 2009[1]                  |              |
| Klebsiella pneumoniae   | Imipenem/Relebactam | 0.25                     | 1                        | 2023[2]      |
| Pseudomonas aeruginosa  | Imipenem            | 2                        | ≥64                      | 2009[1]      |
| Meropenem               | 0.5                 | ≥64                      | 2009[1]                  |              |
| Doripenem               | 0.25                | 16                       | 2009[1]                  |              |
| Acinetobacter baumannii | Imipenem            | -                        | -                        |              |
| Meropenem               | -                   | -                        | -                        |              |
| Doripenem               | -                   | -                        | -                        |              |

Note: The activity of imipenem is often enhanced with the addition of a β-lactamase inhibitor like relebactam, particularly against resistant strains of Klebsiella pneumoniae[2]. For Pseudomonas aeruginosa, older data suggests doripenem may have a lower MIC<sub>50</sub> and MIC<sub>90</sub> compared to imipenem and meropenem[1]. More recent, direct comparative data for Acinetobacter baumannii was not available in the initial search.

## Current Clinical Breakpoints: The Regulatory Benchmark

Clinical breakpoints are essential for interpreting MIC results and guiding clinical decisions. They define whether a bacterial strain is susceptible, intermediate, or resistant to a particular antibiotic. The tables below outline the 2024 and 2025 clinical breakpoints for imipenem as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Clinical Breakpoints for Imipenem (2024/2025)[3][4][5]

| Organism                | Susceptible (S) | Intermediate (I) | Resistant (R) |
|-------------------------|-----------------|------------------|---------------|
| Enterobacterales        | ≤1 mg/L         | 2 mg/L           | ≥4 mg/L       |
| Pseudomonas aeruginosa  | ≤2 mg/L         | 4 mg/L           | ≥8 mg/L       |
| Acinetobacter baumannii | ≤2 mg/L         | 4 mg/L           | ≥8 mg/L       |

EUCAST Clinical Breakpoints for Imipenem (2024/2025)[1][6]

| Organism                | Susceptible (S) | Intermediate (I) | Resistant (R) |
|-------------------------|-----------------|------------------|---------------|
| Enterobacterales        | ≤2 mg/L         | >2 mg/L          | >2 mg/L       |
| Pseudomonas aeruginosa  | ≤4 mg/L         | >4 mg/L          | >4 mg/L       |
| Acinetobacter baumannii | ≤2 mg/L         | >2 mg/L          | >2 mg/L       |

Note: EUCAST often uses a single breakpoint to differentiate susceptible from resistant strains, with the intermediate category indicating a higher likelihood of therapeutic success with increased drug exposure.

## Experimental Protocols: Ensuring Methodological Rigor

The determination of Minimum Inhibitory Concentrations (MICs) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MICs, based on CLSI guidelines.

### Broth Microdilution Method for MIC Determination

- Preparation of Antimicrobial Solutions:
  - Stock solutions of imipenem/cilastatin and other carbapenems are prepared according to the manufacturer's instructions.
  - Serial two-fold dilutions of each antimicrobial agent are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
- Inoculum Preparation:
  - Bacterial isolates are subcultured onto an appropriate agar medium and incubated overnight to obtain fresh, pure colonies.
  - Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  colony-forming units (CFU)/mL.
  - This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately  $5 \times 10^5$  CFU/mL in each well of the microdilution plate.
- Inoculation and Incubation:
  - Standard 96-well microtiter plates containing the serially diluted antimicrobial agents are inoculated with the prepared bacterial suspension.
  - A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
  - The plates are incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours.
- Interpretation of Results:

- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
- The results are interpreted as susceptible, intermediate, or resistant based on the established clinical breakpoints from CLSI or EUCAST.

## Visualizing the Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for antimicrobial susceptibility testing, from sample collection to the final interpretation of results.



[Click to download full resolution via product page](#)

Caption: Workflow of Antimicrobial Susceptibility Testing.

## Signaling Pathway of Imipenem Action and Resistance

The following diagram illustrates the mechanism of action of imipenem and common resistance pathways in Gram-negative bacteria.

[Click to download full resolution via product page](#)

Caption: Imipenem Action and Resistance Mechanisms.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 2. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geniranlab.ir [geniranlab.ir]
- 4. contagionlive.com [contagionlive.com]
- 5. labhub.itg.be [labhub.itg.be]
- 6. labors.at [labors.at]
- To cite this document: BenchChem. [Validating the clinical breakpoints of imipenem/cilastatin against contemporary bacterial strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1256146#validating-the-clinical-breakpoints-of-imipenem-cilastatin-against-contemporary-bacterial-strains>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)